(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid
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Overview
Description
“(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid” is a chemical compound with the CAS Number: 382636-47-7 . It has a molecular weight of 230.22 g/mol . The IUPAC name for this compound is (2E)-3-(7-methyl-4-oxo-4H-chromen-3-yl)-2-propenoic acid .
Synthesis Analysis
Unfortunately, the specific synthesis process for “this compound” is not available in the search results. For detailed synthesis information, it is recommended to refer to specialized chemical databases or literature.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10O4/c1-8-2-4-10-11(6-8)17-7-9(13(10)16)3-5-12(14)15/h2-7H,1H3,(H,14,15)/b5-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . For more detailed physical and chemical property data, it is recommended to refer to specialized chemical databases or literature .Mechanism of Action
The mechanism of action for “(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid” is not available in the search results. For detailed information on its mechanism of action, it is recommended to refer to specialized chemical databases or literature.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid involves the condensation of 7-methyl-4-oxo-4H-chromen-3-ylacetaldehyde with malonic acid followed by decarboxylation and dehydration to yield the desired product.", "Starting Materials": [ "7-methyl-4-oxo-4H-chromen-3-ylacetaldehyde", "malonic acid", "sodium ethoxide", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 7-methyl-4-oxo-4H-chromen-3-ylacetaldehyde with malonic acid in the presence of sodium ethoxide and ethanol to yield (2E)-3-(7-methyl-4-oxo-4H-chromen-3-yl)acrylic acid.", "Step 2: Decarboxylation of the intermediate product in the presence of sodium hydroxide and water to yield (2E)-3-(7-methyl-4-oxo-4H-chromen-3-YL)acrylic acid." ] } | |
CAS No. |
382636-47-7 |
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(7-methyl-4-oxochromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O4/c1-8-2-4-10-11(6-8)17-7-9(13(10)16)3-5-12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
QVVWXAKTIWFKTP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)/C=C/C(=O)O |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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